molecular formula C17H14Cl2N4O B11445497 6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11445497
M. Wt: 361.2 g/mol
InChI Key: MMULQPSGSYDWCJ-UHFFFAOYSA-N
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Description

6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of chlorobenzyl and chloro-methylphenyl groups attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Substitution Reactions: The introduction of the 4-chlorobenzyl and 3-chloro-2-methylphenyl groups can be achieved through nucleophilic substitution reactions. For example, reacting the triazine ring with 4-chlorobenzyl chloride and 3-chloro-2-methylaniline under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions such as temperature, pressure, and pH is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazine ring or the aromatic rings, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzyl)-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
  • 6-(4-chlorobenzyl)-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
  • 6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-4-one

Uniqueness

The uniqueness of 6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

3-(3-chloro-2-methylanilino)-6-[(4-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14Cl2N4O/c1-10-13(19)3-2-4-14(10)20-17-21-16(24)15(22-23-17)9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H2,20,21,23,24)

InChI Key

MMULQPSGSYDWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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